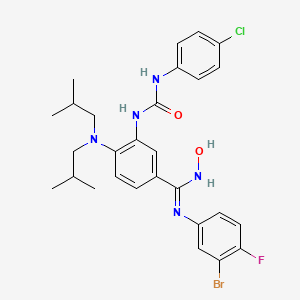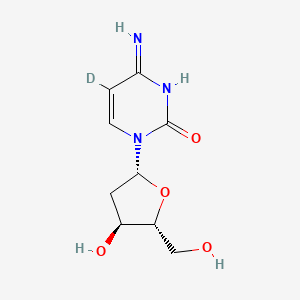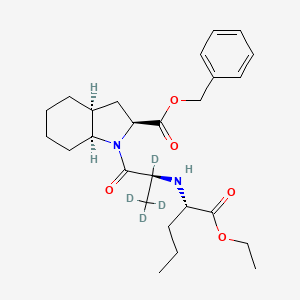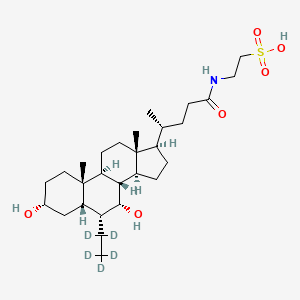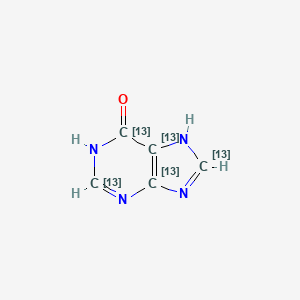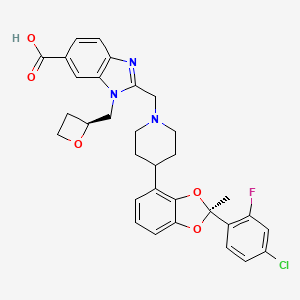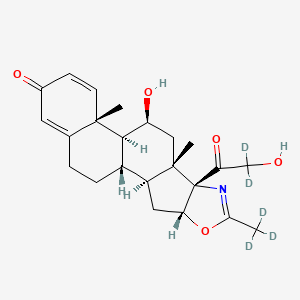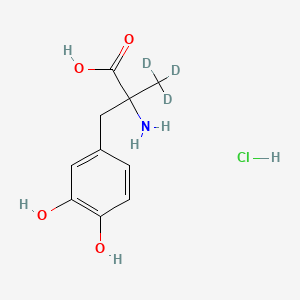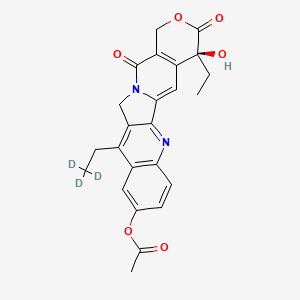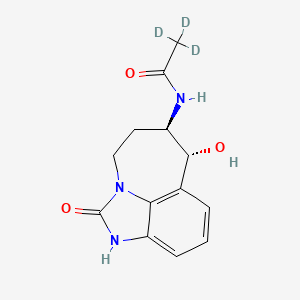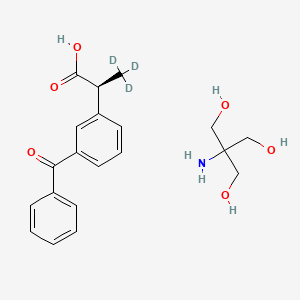
Molsidomine-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molsidomine-d5 is a deuterated form of molsidomine, a long-acting vasodilator used primarily in the treatment of angina pectoris. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of molsidomine due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Molsidomine-d5 involves the incorporation of deuterium atoms into the molsidomine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with a deuterated precursor and carry out the necessary chemical transformations to obtain the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The use of advanced techniques such as mechanochemistry has been explored to improve the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
Molsidomine-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Hydrolysis: this compound is hydrolyzed in the liver to produce linsidomine-d5, which subsequently releases nitric oxide.
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of oxidizing agents.
Reduction: Reduction reactions can also occur, although they are less common compared to hydrolysis and oxidation.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous conditions, often catalyzed by enzymes in the liver.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used, although this is less common.
Major Products Formed
Linsidomine-d5: The primary active metabolite formed through hydrolysis.
Nitric Oxide: Released from linsidomine-d5, contributing to the vasodilatory effects.
科学的研究の応用
Molsidomine-d5 has a wide range of applications in scientific research:
Pharmacokinetics and Metabolism Studies: Used to trace the metabolic pathways and understand the pharmacokinetics of molsidomine.
Biomedical Research: Investigated for its potential therapeutic effects in various cardiovascular conditions.
Chemical Biology: Utilized in studies involving nitric oxide release and its biological effects.
Green Chemistry: The use of mechanochemistry in its synthesis aligns with the principles of green chemistry, promoting sustainable practices.
作用機序
Molsidomine-d5 exerts its effects through the release of nitric oxide, a potent vasodilator. The compound is hydrolyzed in the liver to produce linsidomine-d5, which then decomposes to release nitric oxide. This nitric oxide increases the levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells, leading to relaxation of the blood vessels and improved blood flow .
類似化合物との比較
Similar Compounds
Molsidomine: The non-deuterated form, used clinically for the same indications.
Nitroglycerin: Another vasodilator used in the treatment of angina pectoris.
Isosorbide Dinitrate: A nitrate used for similar therapeutic purposes.
Uniqueness
Molsidomine-d5 is unique due to its deuterium labeling, which makes it particularly valuable in research settings for studying the pharmacokinetics and metabolism of molsidomine. The stable isotope labeling allows for precise tracking and analysis in various experimental conditions.
特性
分子式 |
C9H14N4O4 |
|---|---|
分子量 |
247.26 g/mol |
IUPAC名 |
(1E)-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)-1-(1,1,2,2,2-pentadeuterioethoxy)methanimidate |
InChI |
InChI=1S/C9H14N4O4/c1-2-16-9(14)10-8-7-13(11-17-8)12-3-5-15-6-4-12/h7H,2-6H2,1H3/i1D3,2D2 |
InChIキー |
XLFWDASMENKTKL-ZBJDZAJPSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])O/C(=N/C1=C[N+](=NO1)N2CCOCC2)/[O-] |
正規SMILES |
CCOC(=NC1=C[N+](=NO1)N2CCOCC2)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


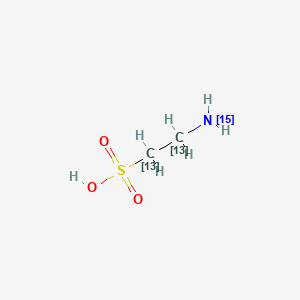
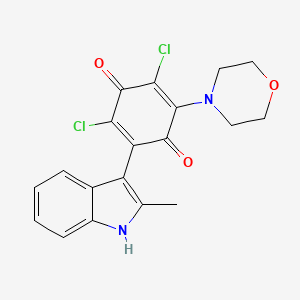
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12420813.png)
